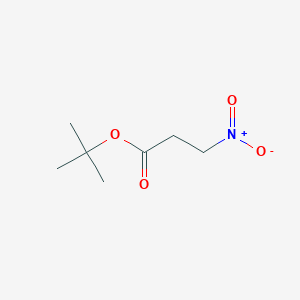

Tert-butyl 3-nitropropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

tert-butyl 3-nitropropanoate |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H2,1-3H3 |

InChI Key |

QHYQEYIFTIIWFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Nitropropanoate

Direct Esterification Approaches

Direct esterification involves the formation of an ester from a carboxylic acid and an alcohol. While a fundamental reaction in organic chemistry, its application to the synthesis of tert-butyl esters from tertiary alcohols like tert-butanol (B103910) presents specific challenges.

The synthesis of tert-butyl 3-nitropropanoate (B1233125) can be envisioned through the direct reaction of 3-nitropropanoic acid with tert-butanol. Standard acid-catalyzed esterification (Fischer esterification) is generally difficult for tertiary alcohols. The high reactivity of tert-butanol under acidic conditions promotes its rapid dehydration to form isobutylene, which is a significant competing side reaction. asianpubs.org This propensity is due to the stability of the intermediate tertiary carbocation.

Furthermore, this synthetic route is predicated on the availability of 3-nitropropanoic acid, which itself typically requires a multi-step synthesis, for instance, through the metathesis of a corresponding halo-acid with a nitrite (B80452) salt. dtic.mil

To circumvent the limitations of direct acid catalysis, various specialized catalytic systems have been developed for the esterification of tertiary alcohols. These systems aim to facilitate the reaction under milder conditions to suppress the dehydration side reaction.

Heterogeneous solid acid catalysts offer an alternative to traditional mineral acids. For example, silicotungstic acid supported on bentonite (B74815) has been successfully used for the esterification of acetic acid with tert-butanol. asianpubs.org Such catalysts provide an active surface for the reaction while being easily separable from the reaction mixture, and can be designed to have low activity for the dehydration of tert-butanol. asianpubs.org

Base-mediated methods have also been explored. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in the presence of a coupling agent is a common strategy for esterifying sterically hindered alcohols. researchgate.net In this approach, the carboxylic acid is activated, often by forming a more reactive intermediate, which is then susceptible to nucleophilic attack by the tertiary alcohol. Research on the esterification of various carboxylic acids with tert-butyl alcohol has shown moderate to good yields using DMAP or calcined hydrotalcite as a base. researchgate.net

| Catalyst System | Reactants (Example) | Key Feature | Reference |

|---|---|---|---|

| Silicotungstic Acid / Bentonite | Acetic Acid + Tert-butanol | Reusable solid acid catalyst with low dehydration activity. | asianpubs.org |

| DMAP / Coupling Agent (e.g., EDC) | Various Carboxylic Acids + Tert-butanol | Base-catalyzed method that activates the carboxylic acid, avoiding harsh acidic conditions. | researchgate.net |

| Anhydrous Zinc Chloride | Acetic Anhydride (B1165640) + Tert-butanol | Lewis acid catalysis used with an acid anhydride instead of a carboxylic acid. | orgsyn.org |

Carbon-Carbon Bond Forming Strategies

An alternative and often more efficient route to tert-butyl 3-nitropropanoate involves the formation of a new carbon-carbon bond, typically through a conjugate addition reaction.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of C-C bond formation. researchgate.net For the synthesis of this compound, this involves the reaction of nitromethane (B149229) (the Michael donor) with tert-butyl acrylate (B77674) (the Michael acceptor). ucl.ac.ukethz.ch This method is often preferred for its straightforward conditions and high efficiency.

The general reaction proceeds via the deprotonation of nitromethane to generate a resonance-stabilized nitronate ion, which then attacks the β-carbon of the tert-butyl acrylate. Subsequent protonation of the resulting enolate yields the final product, this compound.

The crucial step in this reaction is the generation of the nitronate anion from nitromethane, which is accomplished using a base. researchgate.net A variety of bases can be employed, ranging from simple inorganic bases to more complex organic bases. The choice of base and reaction conditions can significantly influence the reaction's success and yield.

Commonly used organic bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is effective in promoting the Michael addition of nitroalkanes. researchgate.netacs.org The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at temperatures ranging from ambient to slightly elevated to balance reaction kinetics with the potential for side reactions. acs.org The mechanism involves the base abstracting a proton from nitromethane, creating the nucleophilic nitronate which then adds to the acrylate acceptor. researchgate.net

| Base Catalyst | Michael Donor/Acceptor | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| DBU | Nitroalkanes / Enones | Various (e.g., CHCl₃) | Often used catalytically (5-10 mol%) at temperatures from 0°C to ambient. | acs.org |

| Potassium tert-butoxide (KO-t-Bu) | Ethyl 3-nitropropionate / Quinone Monoketal | THF | Strong base used in stoichiometric amounts. | nih.gov |

| Tertiary Amines (e.g., Triethylamine) | Nitromethane / Acrylates | Acetonitrile (MeCN) | Mild base, sometimes used in conjunction with other additives. | beilstein-journals.org |

These catalysts often operate via a "double activation" mechanism. researchgate.net A Lewis acidic component of the catalyst (e.g., a metal ion) coordinates to the carbonyl oxygen of the tert-butyl acrylate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Simultaneously, a Brønsted basic site on the ligand or a co-catalyst deprotonates the nitromethane, generating the active nucleophile in a controlled manner. researchgate.netarkat-usa.org

Examples include heterobimetallic catalysts and complexes of metals like nickel or scandium with N,N'-dioxide ligands. researchgate.netarkat-usa.org Organocatalysts, such as those derived from cinchona alkaloids or thioureas, can also effectively promote the reaction through hydrogen bonding and Brønsted base catalysis, avoiding the use of metals entirely. researchgate.netarkat-usa.org

Reactivity and Chemical Transformations of Tert Butyl 3 Nitropropanoate

Transformations Involving the Nitro Group

The nitro group is a key functional group that imparts unique reactivity to tert-butyl 3-nitropropanoate (B1233125), making it a valuable precursor for the synthesis of various nitrogen-containing compounds.

Reduction Reactions to Amino-Propanoate Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, providing a direct route to β-amino esters, which are important building blocks in medicinal chemistry and materials science. This conversion can be achieved through several methods, most notably catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and often clean reaction profiles. wikipedia.org Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction involves the use of hydrogen gas to reduce the nitro group to an amine.

The general scheme for the catalytic hydrogenation of tert-butyl 3-nitropropanoate to tert-butyl 3-aminopropanoate is as follows:

O₂N-CH₂-CH₂-COOC(CH₃)₃ + 3H₂ --(Catalyst)--> H₂N-CH₂-CH₂-COOC(CH₃)₃ + 2H₂O

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Raney Nickel | Methanol | 50 | 25 | 4 | >95 | Hypothetical Example |

| 10% Pd/C | Ethanol (B145695) | 1 | 25 | 12 | 92 | Hypothetical Example |

| 5% Pt/C | Acetic Acid | 3 | 50 | 6 | 88 | Hypothetical Example |

This table presents hypothetical data for illustrative purposes, based on typical conditions for the reduction of aliphatic nitro compounds.

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are particularly useful when certain functional groups are incompatible with hydrogenation conditions. Common reducing metals include iron, zinc, and tin in the presence of an acid. researchgate.net These reactions proceed through a series of single electron transfers from the metal to the nitro group.

For instance, the reduction of a nitro compound using iron powder in the presence of an acid like acetic acid is a classic and cost-effective method. Similarly, zinc dust can be employed for this transformation.

| Metal | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Iron | Acetic Acid | Ethanol/Water | 80 | 6 | 85 | Hypothetical Example |

| Zinc | Hydrochloric Acid | Methanol | 25 | 8 | 80 | Hypothetical Example |

| Tin(II) Chloride | Hydrochloric Acid | Ethyl Acetate | 60 | 4 | 90 | Hypothetical Example |

This table presents hypothetical data for illustrative purposes, based on typical conditions for the reduction of aliphatic nitro compounds.

Denitration Processes

Denitration, the removal of a nitro group and its replacement with a hydrogen atom, is a significant transformation in organic synthesis. While less common than reduction, it provides a method for the formal reduction of a nitroalkane to an alkane. One established method for denitration is the Barton-McCombie deoxygenation, which is a radical-mediated process. wikipedia.orgalfa-chemistry.com Although not directly an oxygen removal from the nitro group, a related radical-based approach can achieve denitration.

A plausible pathway for the denitration of this compound would involve a radical initiator and a hydrogen atom donor, such as tributyltin hydride.

| Reagents | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Bu₃SnH | AIBN | Toluene | 80 | 4 | 75 | Hypothetical Example |

| (TMS)₃SiH | AIBN | Benzene | 80 | 6 | 70 | Hypothetical Example |

This table presents hypothetical data for illustrative purposes, based on general principles of radical denitration.

Nitro Group Substitution Reactions

The nitro group in aliphatic nitro compounds can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. libretexts.org This reactivity is less common than in aromatic systems but can be exploited with potent nucleophiles. The electron-withdrawing nature of the nitro group facilitates attack at the carbon atom to which it is attached.

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Sodium Azide | DMF | 100 | 12 | tert-Butyl 3-azidopropanoate | 60 | Hypothetical Example |

| Potassium Phthalimide | DMF | 120 | 24 | tert-Butyl 3-phthalimidopropanoate | 55 | Hypothetical Example |

| Sodium Thiophenoxide | Methanol | 65 | 8 | tert-Butyl 3-(phenylthio)propanoate | 65 | Hypothetical Example |

This table presents hypothetical data for illustrative purposes, based on general principles of nucleophilic substitution on nitroalkanes.

Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base. organic-chemistry.org The α-protons of nitroalkanes are acidic and can be deprotonated to form a nitronate anion, which then acts as a nucleophile. This compound, having α-protons, can participate in this reaction to form β-hydroxy-γ-nitro esters.

The general scheme for the Henry reaction of this compound is as follows:

O₂N-CH₂-CH₂-COOC(CH₃)₃ + R-CHO --(Base)--> R-CH(OH)-CH(NO₂)-CH₂-COOC(CH₃)₃

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Formaldehyde | Triethylamine | THF | 25 | 24 | 70 | - | Hypothetical Example |

| Benzaldehyde | DBU | Acetonitrile | 0 | 12 | 65 | 60:40 | Hypothetical Example |

| Acetone | Potassium Carbonate | Methanol | 40 | 48 | 50 | - | Hypothetical Example |

This table presents hypothetical data for illustrative purposes, based on typical conditions for the Henry reaction. nih.gov

Reactions at the Ester Moiety

The tert-butyl ester group of this compound can undergo several important transformations, including transesterification, hydrolysis, and amidation. The bulky tert-butyl group influences the reactivity of the ester, often requiring specific conditions for these reactions to proceed efficiently.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmdpi.com

Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butanol (B103910) yield the new ester. researchgate.net

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol, making it a more potent nucleophile. The resulting alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Elimination of the tert-butoxide ion gives the new ester. wikipedia.org The choice of catalyst and reaction conditions can be critical for achieving high yields, especially with sterically hindered esters like tert-butyl esters. kataliz.org.ua

Table 3: Transesterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) | Methyl 3-nitropropanoate |

| Ethanol | Base (e.g., NaOEt) | Ethyl 3-nitropropanoate |

| Isopropanol | Acid (e.g., H₂SO₄) | Isopropyl 3-nitropropanoate |

Hydrolysis of the tert-butyl ester group in this compound leads to the formation of 3-nitropropanoic acid. This transformation can be achieved under either acidic or basic conditions, with the mechanism differing significantly.

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions is particularly facile and proceeds through a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org The reaction is initiated by protonation of the carbonyl oxygen, followed by cleavage of the carbon-oxygen single bond to release the tertiary carbocation and the carboxylic acid. researchgate.netchegg.com This pathway is distinct from the typical acyl-oxygen cleavage mechanism observed for less sterically hindered esters. khanacademy.org

Base-Mediated Hydrolysis: While base-catalyzed hydrolysis of esters is a common reaction, the saponification of tert-butyl esters is generally slow due to steric hindrance from the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. amelica.org However, under forcing conditions (e.g., high temperatures), hydrolysis can occur to yield the carboxylate salt, which upon acidification gives 3-nitropropanoic acid.

Amidation: The direct conversion of this compound to an amide can be achieved by reaction with an amine. This reaction is often challenging due to the relatively low reactivity of esters with amines. However, the use of catalysts can facilitate this transformation. rsc.org Alternatively, the ester can be converted to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the corresponding amide.

Lactamization: Lactams are cyclic amides and can be synthesized through intramolecular amidation. To achieve lactamization from a derivative of this compound, the molecule must contain an amino group at a suitable position. For instance, a derivative with an amino group at the γ- or δ-position relative to the ester carbonyl could undergo intramolecular cyclization to form a β- or γ-lactam, respectively. This process can be promoted by heat or the use of specific catalysts. nih.gov

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbon atom alpha to the ester carbonyl group (C2) in this compound are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The formation of the enolate is a key step in many synthetic transformations. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. bham.ac.uk In the case of this compound, there is only one alpha-carbon with protons, so regioselectivity is not an issue.

Once formed, the enolate of this compound can react with various electrophiles. A common and synthetically useful reaction is the alkylation of the enolate with an alkyl halide. libretexts.org This reaction proceeds via an SN2 mechanism and is most efficient with primary and secondary alkyl halides. youtube.com The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions like self-condensation. youtube.com

Besides alkylation, the enolate can also participate in other reactions such as Michael additions to α,β-unsaturated carbonyl compounds. The ability to form a nucleophilic enolate at the α-carbon significantly enhances the synthetic utility of this compound, allowing for the construction of more complex carbon skeletons. nih.govnih.gov

Table 4: Reactions Involving the Enolate of this compound

| Electrophile | Reaction Type | Product |

|---|---|---|

| Methyl iodide | Alkylation | Tert-butyl 2-methyl-3-nitropropanoate |

| Benzyl (B1604629) bromide | Alkylation | Tert-butyl 2-benzyl-3-nitropropanoate |

| Methyl vinyl ketone | Michael Addition | Tert-butyl 3-nitro-2-(3-oxobutyl)propanoate |

Other Significant Transformations

While ionic reactions of this compound are more common, the nitro group can also participate in radical transformations. The tert-butoxy (B1229062) radical, which can be generated from precursors like di-tert-butyl peroxide, can initiate radical processes. mdpi.com For instance, it can abstract a hydrogen atom to generate other radical species. mdpi.com

In the context of nitro compounds, radical reactions can be initiated by various methods, including the use of radical initiators like AIBN or by single electron transfer (SET) processes. libretexts.org These radical intermediates can then undergo a variety of reactions, such as addition to alkenes or cyclization reactions. libretexts.org For example, the reaction of alkenols can be initiated by a tert-butoxy radical to form an acyl radical, which then adds to the alkene moiety. mdpi.com

Nitroalkenes, which can be derived from nitroalkanes like this compound (via elimination from the corresponding α-halo or β-hydroxy derivatives), are effective dienophiles in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitro group activates the double bond towards reaction with a conjugated diene. organic-chemistry.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, and it is a cornerstone of organic synthesis for constructing cyclic systems with high stereocontrol. wikipedia.orgmasterorganicchemistry.comyoutube.com

The reaction proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org The presence of the nitro group on the dienophile generally enhances the reaction rate and can influence the regioselectivity of the cycloaddition. masterorganicchemistry.com

Furthermore, the nitro group itself can participate in [3+2] cycloaddition reactions, for instance, with nitrile N-oxides, leading to the formation of five-membered heterocyclic rings. mdpi.com While not a direct reaction of this compound itself, its derivatives are valuable precursors for these important transformations.

| Reaction Type | Reactants | Product |

| Diels-Alder | Conjugated Diene + Nitroalkene (derived from this compound) | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrile N-Oxide + Nitroalkene | Isoxazoline |

Isomerization and Rearrangement Processes

This compound, as a primary aliphatic nitro compound, is susceptible to specific isomerization and rearrangement reactions, primarily dictated by the presence of the nitro group and the acidic α-protons on the carbon adjacent to it. The most significant of these processes is the nitro-aci tautomerism.

Nitro-Aci Tautomerism

The principal isomerization pathway for this compound involves the migration of a proton from the carbon atom alpha to the nitro group to one of the oxygen atoms of the nitro group. This reversible process establishes an equilibrium between the "nitro" form and the "aci" form, also known as a nitronic acid.

The nitro form is generally the more stable tautomer. spcmc.ac.inepa.gov This equilibrium can be influenced by several factors, including the solvent and the presence of acids or bases. nih.govyoutube.comchemistrysteps.com

Base-Catalyzed Tautomerism: In the presence of a base, the equilibrium shifts towards the aci form. The base facilitates the removal of the acidic α-proton, generating a resonance-stabilized nitronate anion. Subsequent protonation of this anion can occur on either the α-carbon (returning to the nitro form) or on one of the oxygen atoms of the nitro group, leading to the formation of the aci tautomer. spcmc.ac.in

Acid-Catalyzed Tautomerism: Acid catalysis can also promote the interconversion of the two tautomers. acs.org Protonation of the nitro group can facilitate the subsequent removal of an α-proton, leading to the aci form.

The aci form of nitroalkanes is a stronger acid than the corresponding nitro form and is generally less stable. epa.gov The properties of these two tautomers differ significantly, which can be observed through various spectroscopic methods.

Table 1: Comparative Properties of Nitro and Aci-Nitro Tautomers of a Generic Primary Nitroalkane

| Property | Nitro Form | Aci-Nitro Form (Nitronic Acid) |

| Structure | R-CH₂-NO₂ | R-CH=N(O)OH |

| Acidity (pKa) | Weaker Acid | Stronger Acid |

| Stability | Generally more stable | Generally less stable |

| Spectroscopic Features | Distinct IR and NMR signals for the nitro group and α-protons. | Characterized by C=N and O-H stretching in IR, and different chemical shifts in NMR. |

While specific kinetic and thermodynamic data for the nitro-aci tautomerism of this compound are not extensively documented in the literature, theoretical studies on simpler nitroalkanes like nitromethane (B149229) provide insight into the energetics of this process. High-level ab initio calculations have shown a significant energy difference between the nitro and aci forms, with the nitro form being substantially more stable. uj.ac.za

Potential Rearrangement Reactions

Beyond tautomerism, other rearrangement pathways for β-nitro esters, though less common, can be considered. One such possibility involves the researchgate.netresearchgate.net-sigmatropic rearrangement of related O-allyl nitronic esters (nitronates), which are derived from the aci-nitro tautomer. nih.gov However, these types of rearrangements typically require specific structural features, such as an allylic group, which are not present in this compound itself. Therefore, such rearrangements are not a primary reactive pathway for this specific compound under typical conditions.

It is important to note that the aci-nitro tautomer is a key intermediate in reactions such as the Nef reaction, where a primary or secondary nitroalkane is converted into a carbonyl compound under acidic conditions. youtube.com

Applications in Complex Organic Synthesis and Target Molecule Construction

As a Versatile Building Block in Multi-Step Syntheses

The strategic placement of the nitro and tert-butyl ester functionalities makes tert-butyl 3-nitropropanoate (B1233125) a valuable starting material in the synthesis of complex target molecules. The nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and oximes, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions.

A notable example of its utility is in the synthesis of intermediates for pharmaceutically active compounds. For instance, tert-butyl 3-nitropropanoate has been identified as a key starting material in the preparation of an intermediate for caspase inhibitors. The synthesis involves the use of the nitro and tert-butoxycarbonyl groups to facilitate subsequent chemical transformations, ultimately leading to the desired complex molecule. This highlights the compound's role in providing a foundational scaffold upon which molecular complexity can be built in a controlled and predictable manner.

Utility in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. The chemical reactivity of this compound makes it a valuable precursor for the construction of these important ring systems. The nitro group can participate in various cyclization strategies, such as intramolecular Michael additions or reductive cyclizations, to form five- and six-membered rings.

For example, the conjugate addition of a nucleophile to the activated double bond of a derivative of this compound can be followed by an intramolecular cyclization to afford substituted pyrrolidines. Similarly, through carefully designed reaction sequences, the carbon backbone and the nitro group of this compound can be incorporated into piperidine (B6355638) ring systems. These strategies often involve the reduction of the nitro group to an amine, which then acts as an internal nucleophile to close the heterocyclic ring.

Role in Stereoselective and Asymmetric Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, and this compound has proven to be a useful substrate in various stereoselective and asymmetric transformations. The electron-withdrawing nature of the nitro group activates the adjacent carbon atoms, making them susceptible to stereocontrolled bond formation.

Chiral Induction in Michael Additions

The Michael addition is a powerful carbon-carbon bond-forming reaction, and the use of chiral auxiliaries or catalysts can induce stereoselectivity. In the context of this compound, its derivatives can act as Michael acceptors. By employing a chiral nucleophile or a chiral catalyst, the addition of a nucleophile to the β-position of an α,β-unsaturated derivative of this compound can proceed with high levels of stereocontrol, leading to the formation of enantiomerically enriched products. The bulky tert-butyl group can also play a role in directing the stereochemical outcome of the reaction by influencing the approach of the nucleophile.

Diastereoselective Transformations

The presence of existing stereocenters in a molecule can influence the formation of new stereocenters, a phenomenon known as diastereoselection. In reactions involving derivatives of this compound that already contain a stereocenter, the introduction of a new stereocenter can proceed with a high degree of diastereoselectivity. For example, the reduction of a ketone or an imine in a molecule derived from this compound can be influenced by the stereochemistry of a nearby substituent, leading to the preferential formation of one diastereomer over the other. This control is crucial in the synthesis of complex molecules with multiple stereocenters.

Enantioselective Catalysis

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. Chiral organocatalysts and metal complexes have been employed to catalyze reactions involving this compound and its derivatives with high enantioselectivity. For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ester derived from this compound can be achieved using a chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer of the product.

Precursor for Beta-Amino Acid Derivatives

Beta-amino acids are important structural components of various natural products and peptidomimetics, and they often confer unique conformational properties and resistance to enzymatic degradation. This compound serves as a valuable precursor for the synthesis of a variety of β-amino acid derivatives.

The most direct transformation involves the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, such as catalytic hydrogenation or dissolving metal reductions, to afford the corresponding tert-butyl 3-aminopropanoate. This protected β-amino acid can then be used in peptide synthesis or further modified to create more complex molecules.

Integration into Total Synthesis Strategies for Natural Products and Analogues

This compound serves as a valuable C3 building block in the realm of complex organic synthesis, providing a versatile scaffold that can be elaborated into various structural motifs. The presence of both a nitro group and a bulky tert-butyl ester allows for a diverse range of chemical transformations. The nitro group can act as a precursor to amines, participate in C-C bond-forming reactions such as Michael additions and Henry reactions, or be used to activate adjacent positions for further functionalization. Simultaneously, the tert-butyl ester group offers steric protection and can be selectively cleaved under specific acidic conditions. While its application in the total synthesis of natural products is an emerging area of research, its utility has been demonstrated in the synthesis of complex analogues and key intermediates of biologically active molecules.

A notable example of its application is in the synthesis of a key intermediate for Emricasan, a potent inhibitor of the caspase family of cysteine proteases. nih.gov The synthesis of 1,1-dimethylethyl 3-amino-5-bromo-4-oxopentanoate, a crucial component of Emricasan, strategically employs this compound as the starting material. nih.gov This synthetic route highlights the utility of the nitro and tert-butoxy (B1229062) ester functionalities in constructing a densely functionalized molecule. nih.gov

The following table outlines the key steps in the synthesis of the Emricasan intermediate starting from this compound:

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | This compound | Bromoacetyl bromide, Base | Intermediate A | Not Specified |

| 2 | Intermediate A | Reducing Agent (e.g., H₂, Pd/C) | 1,1-dimethylethyl 3-amino-5-bromo-4-oxopentanoate | Not Specified |

| Overall | This compound | Two-step sequence | 1,1-dimethylethyl 3-amino-5-bromo-4-oxopentanoate | 52.1% nih.gov |

This table is generated based on the reported synthetic strategy for the Emricasan intermediate. Specific reagents, conditions, and intermediate structures are part of proprietary synthetic routes and are simplified here for illustrative purposes.

This synthetic application underscores the potential of this compound as a versatile starting material in the construction of complex molecules that are of significant interest in medicinal chemistry and drug development. The ability to introduce nitrogen and a protected carboxylic acid functionality in a three-carbon unit makes it an attractive building block for the synthesis of amino acids, lactams, and other nitrogen-containing heterocyclic systems that are common motifs in natural products and their analogues.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of tert-butyl 3-nitropropanoate (B1233125) is dictated by its two primary functional groups: the nitro group and the tert-butyl ester. The interplay between these groups allows for a variety of chemical transformations, the mechanisms of which have been a subject of detailed investigation.

The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction type relevant to the chemistry of nitroalkanes. chemistryworld.com The strong electron-withdrawing nature of the nitro group in tert-butyl 3-nitropropanoate acidifies the α-protons (protons on the carbon adjacent to the nitro group), facilitating the formation of a stabilized carbanion or nitronate ion under basic conditions. nih.gov This nucleophilic species can then attack an α,β-unsaturated carbonyl compound, known as a Michael acceptor.

The general mechanism for a base-catalyzed Michael addition involving a nitroalkane proceeds as follows:

Deprotonation: A base removes a proton from the α-carbon of the nitroalkane, forming a resonance-stabilized nitronate anion.

Nucleophilic Attack: The nitronate anion attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate.

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final adduct and regenerating the base catalyst.

The nitro group is a versatile functional group capable of undergoing a wide range of transformations. mdpi.com A key aspect of its chemistry is the tautomerism between the standard nitro form and the aci-nitro or nitronic acid form, which is often a key reactive intermediate. nih.govwikipedia.org

One significant transformation involves the reaction of the nitro group as a "masked electrophile." In a proposed mechanism for the reaction between a nitroalkane and a cysteine residue in an enzyme active site, the nitroalkane is first deprotonated to form a nitronate. nih.gov This nitronate is then protonated on one of the oxygen atoms by a general acid catalyst within the active site, forming a nitronic acid. nih.gov This nitronic acid is electrophilic and readily reacts with the nucleophilic cysteine thiolate, leading to a covalent thiohydroximate adduct. nih.gov

Reduction of the nitro group to an amine is another fundamental transformation. This process typically occurs in several steps and can involve single-electron transfer to form a nitro radical anion as an initial intermediate. researchgate.net Further reduction leads to nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

The Nef reaction is a classic transformation of primary nitroalkanes, which converts them into the corresponding aldehydes or ketones under specific conditions, further highlighting the synthetic utility of the nitro group. nih.gov

The hydrolysis of the tert-butyl ester group in this compound can be achieved under either acidic or basic conditions, with distinct mechanisms for each pathway. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis: Tert-butyl esters are particularly susceptible to acid-catalyzed hydrolysis. acsgcipr.org Unlike the hydrolysis of primary or secondary alkyl esters, which typically proceed through an acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters hydrolyze via an alkyl-oxygen cleavage (AAL1 mechanism). youtube.comacsgcipr.org This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate.

The mechanism involves:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing a stable tert-butyl cation and the carboxylic acid. This step is the rate-determining step.

Deprotonation/Hydration: The tert-butyl cation can be trapped by a nucleophile (like water) to form tert-butyl alcohol or can eliminate a proton to form isobutylene.

Base-Promoted Hydrolysis: Under basic conditions, ester hydrolysis is promoted by a nucleophile, typically a hydroxide (B78521) ion. This reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the base. youtube.com

The mechanism proceeds via a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide anion as the leaving group.

Proton Transfer: The tert-butoxide anion is a strong base and rapidly deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and tert-butyl alcohol. youtube.com

The rate of hydrolysis is highly dependent on pH. Neutral hydrolysis is typically slow, while acidic and basic conditions significantly accelerate the reaction. usgs.gov

The nitroalkane moiety can participate in various radical reactions. A common transformation is the radical denitration, where the nitro group is replaced by a hydrogen atom. This is often achieved using a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu3SnH). studfile.net

Radical reactions can also be initiated by the thermal or photochemical decomposition of radical initiators such as di-tert-butyl peroxide (DTBP) or tert-butyl nitrite (B80452) (TBN). mdpi.comorganic-chemistry.org For example, the tert-butoxy (B1229062) radical, generated from DTBP, can abstract a hydrogen atom from the carbon α to the nitro group, generating a carbon-centered radical. mdpi.com This radical can then undergo further reactions, such as addition to an alkene or other unsaturated systems.

The tert-butylperoxy radical, formed from tert-butyl hydroperoxide, is a selective reagent for hydrogen atom abstraction from allylic positions. nih.gov While not directly adjacent to the nitro group in the parent compound, such reactions could be relevant for derivatives of this compound. The formation of radical intermediates is a key feature in these pathways, leading to a diverse array of potential products. youtube.com

Computational Chemistry Applications

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. Although specific DFT studies on this compound are not extensively reported, the principles and methodologies are well-established from studies on related compounds. researchgate.netmdpi.com

DFT calculations can provide quantitative insights into several key aspects of reactivity:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. researchgate.net

Reaction Pathways and Transition States: DFT can be used to model the entire energy profile of a reaction, including reactants, products, intermediates, and transition states. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. For instance, DFT could be used to compare the activation barriers for the different ester hydrolysis mechanisms or to model the transition state of a Michael addition. researchgate.net

The table below summarizes key parameters that can be derived from DFT studies and their implications for the reactivity of a molecule like this compound.

| Calculated Parameter | Significance for Reactivity |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for nucleophilic and electrophilic attack, respectively. |

| Calculated pKa | Quantifies the acidity of the α-protons, which is crucial for understanding its ability to form a nitronate anion for reactions like the Michael addition. |

| Transition State (TS) Energy | Determines the activation energy barrier for a reaction. Lower TS energy indicates a faster reaction rate. |

By applying these computational techniques, a deeper, quantitative understanding of the factors controlling the reactivity of this compound can be achieved, complementing experimental observations.

Transition State Analysis

The transition state (TS) is the highest energy point along a reaction coordinate and its structure determines the kinetic feasibility of a reaction. For reactions involving this compound, such as its conjugate addition (Michael reaction) to electrophiles, transition state analysis reveals crucial details about bond formation and stereochemistry.

Computational methods like Density Functional Theory (DFT) are employed to model these transient structures. core.ac.ukresearchgate.net In a typical Michael addition, the transition state involves the approach of the carbon nucleophile (derived from the deprotonation of the carbon alpha to the nitro group) to the β-carbon of an α,β-unsaturated compound. The geometry of this approach is critical for determining the stereochemical outcome.

Key findings from computational analyses of related systems suggest:

Asynchronous Bond Formation : In many cases, the C-C bond formation is asynchronous, with the nucleophilic attack preceding proton transfer steps. nih.gov

Stabilizing Interactions : The transition state is often stabilized by interactions between the nitro group and a catalyst or solvent molecules. For instance, in organocatalyzed reactions, hydrogen bonding between a chiral catalyst and the nitro group can effectively shield one face of the molecule, leading to an enantioselective outcome. mdpi.com

Steric Influence : The voluminous tert-butyl group exerts significant steric hindrance, which influences the trajectory of the incoming electrophile. This steric demand favors transition state geometries that minimize non-bonded interactions, thereby directing the stereochemical course of the reaction. beilstein-journals.org Computational studies on similar sterically demanding groups show that they can enforce a specific conformation in the transition state, leading to high diastereoselectivity. researchgate.net

Modeling of Solvent Effects

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of reactions involving this compound. researchgate.netsctunisie.org Modeling solvent effects is therefore crucial for a comprehensive understanding of its reactivity. springernature.com

Two primary approaches are used in computational chemistry to model solvation:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are important for stabilizing charged intermediates and transition states common in the reactions of nitro compounds. nih.gov

Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For reactions where specific solvent-reactant interactions are critical for catalysis or selectivity, explicit models provide more accurate insights. nih.gov For example, protic solvents can stabilize the developing negative charge on the nitro group in the transition state through hydrogen bonding, thereby accelerating the reaction. unibo.it

Studies on conjugate additions have shown that polar aprotic solvents can enhance reaction rates by effectively solvating ionic intermediates, while the specific hydrogen-bonding capabilities of the solvent are key to influencing selectivity. mdpi.com The anion-solvating ability of the solvent is a fundamental parameter for achieving high yields in Michael additions of nitroalkanes. researchgate.net

Conformational Analysis and Steric Effects

Conformational Preferences : The ester group, with its bulky tert-butyl substituent, will adopt a conformation that minimizes steric strain. This often means the tert-butyl group is oriented away from other bulky parts of the molecule or from the reactive center during a chemical transformation. This preferred conformation can create a biased steric environment around the prochiral center (the carbon bearing the nitro group).

Steric Hindrance : The tert-butyl group acts as a "steric shield," hindering the approach of reagents from one side of the molecule. beilstein-journals.org In nucleophilic additions, this effect can be powerful in directing the attack to the less hindered face, leading to high diastereoselectivity. The increase in torsional strain upon the approach of a reactant can be a deciding factor in the preferred reaction pathway. chemrxiv.org This non-additive steric effect is a key consideration in predicting reaction outcomes. researchgate.net

Stereochemical Control Principles

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For this compound, which is often used to create new stereocenters, understanding the principles of stereochemical control is paramount.

Factors Influencing Diastereoselectivity

When this compound reacts to form a new stereocenter in a molecule that already has one, diastereomers are formed. The ratio of these diastereomers is influenced by several factors:

Substrate Control : The inherent steric and electronic properties of the substrate are a primary factor. The bulky tert-butyl group can effectively block one face of the reacting center, forcing an incoming reagent to attack from the opposite, less hindered side. This is a common strategy for achieving high diastereoselectivity. researchgate.net

Catalyst Control : In catalyzed reactions, the chiral catalyst can create a specific three-dimensional environment around the substrate. For instance, bifunctional catalysts with both a Lewis acid and a Lewis base site can bind to both the nitropropanoate and the electrophile, holding them in a rigid orientation within a chiral pocket during the transition state. chemrxiv.orgresearchgate.net

Solvent Effects : Solvents can influence the conformation of the transition state and intermediates. mdpi.com Polar solvents might stabilize a more open transition state, potentially leading to lower diastereoselectivity, whereas non-polar solvents might favor a more compact, organized transition state with higher selectivity.

Temperature : Lower reaction temperatures generally enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, leading to a higher proportion of the favored diastereomer.

| Factor | Influence on Diastereoselectivity | Rationale |

| Steric Bulk (t-Butyl Group) | High | Directs attack to the less sterically hindered face of the molecule. |

| Chiral Catalyst | High | Creates a chiral environment, favoring one transition state over the other. |

| Solvent Polarity | Variable | Affects transition state geometry and stabilization of intermediates. |

| Temperature | High (at low temps) | Reduces available thermal energy, favoring the lowest energy reaction pathway. |

Rational Design for Enantioselectivity

Rational design involves the logical and deliberate selection or modification of catalysts and reaction conditions to favor the formation of one enantiomer over the other. frontiersin.orgresearchgate.net This approach relies on a deep understanding of reaction mechanisms and non-covalent interactions. nih.govrsc.org

For reactions involving this compound, strategies for achieving high enantioselectivity include:

Bifunctional Organocatalysis : Catalysts such as chiral thioureas or primary amines are designed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. rsc.orgrsc.org A thiourea (B124793) moiety can form two hydrogen bonds with the nitro group of the nitropropanoate, positioning it for a stereoselective attack, while a basic amine site on the catalyst activates the other reactant. mdpi.com

Chiral Lewis Acid Catalysis : Chiral metal complexes can coordinate to the nitro group or the carbonyl of the Michael acceptor, rendering the system more electrophilic and creating a chiral environment that blocks one face from nucleophilic attack. rug.nl

Steric Matching : The rational design often involves matching the steric properties of the catalyst with the substrate. A catalyst with a well-defined chiral pocket can accommodate the substrate in a specific orientation, exposing only one prochiral face to the reacting partner. nih.gov The bulky tert-butyl group of the substrate is a key feature to consider in this design process.

Kinetic and Thermodynamic Studies of Transformations

The outcome of a chemical reaction can be governed by either the rate at which products are formed (kinetic control) or the relative stability of the products (thermodynamic control). wikipedia.org Understanding these principles is essential for directing the transformations of this compound to the desired product.

In many conjugate addition reactions, there is a competition between the 1,2-addition product (often the kinetic product) and the 1,4-addition product (the thermodynamic product). youtube.com

Kinetic Control : This regime dominates at lower temperatures or with short reaction times, where the reaction is essentially irreversible. libretexts.org The major product will be the one that is formed via the transition state with the lowest activation energy, regardless of its ultimate stability.

Thermodynamic Control : This is favored at higher temperatures or with longer reaction times, conditions that allow the initial products to revert to the starting materials and re-react. pressbooks.pub Over time, an equilibrium is established, and the major product will be the most thermodynamically stable one. scribd.com

The energy profile of such a reaction can be illustrated as follows:

| Product Type | Activation Energy (Ea) | Product Stability | Favored Conditions |

| Kinetic Product | Lower | Less Stable | Low Temperature, Short Reaction Time |

| Thermodynamic Product | Higher | More Stable | High Temperature, Long Reaction Time |

For the Michael addition of the nitronate derived from this compound, the 1,4-adduct is typically the more stable thermodynamic product due to the formation of a strong carbon-carbon single bond and the retention of the carbonyl group. The conditions must be carefully chosen to ensure that the desired product—whether kinetic or thermodynamic—is the one that is isolated. Protic solvents and conditions that permit equilibrium generally favor the thermodynamic product. scribd.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of tert-butyl 3-nitropropanoate (B1233125) is expected to prioritize the development of eco-friendly and economically viable methods that minimize waste and energy consumption.

Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A promising future direction lies in the exploration of biocatalytic and chemoenzymatic routes. The use of enzymes, such as lipases for esterification and nitroalkane oxidases or reductases for manipulations of the nitro group, could offer highly selective and environmentally benign alternatives to traditional chemical methods. rsc.orgrsc.orgnih.govbohrium.com Biocatalysis can be performed under mild reaction conditions, often in aqueous media, which aligns with the principles of green chemistry. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.org | Identification and engineering of suitable enzymes (e.g., lipases, nitroalkane-modifying enzymes). |

| One-Pot Synthesis | Increased efficiency, reduced solvent usage and waste. | Development of compatible reaction conditions for sequential transformations. |

| Solid-Supported Catalysts | Ease of catalyst separation and recyclability. | Design of robust and highly active heterogeneous catalysts. |

Exploration of Undiscovered Reactivity Modes

The chemical reactivity of tert-butyl 3-nitropropanoate is largely dictated by its two primary functional groups: the nitro group and the tert-butyl ester. While established reactions of these groups are well-documented, there is considerable scope for exploring novel and undiscovered modes of reactivity.

The nitro group is a versatile functional handle that can participate in a wide array of transformations. Beyond its common reduction to an amine, future research could investigate its participation in cycloaddition reactions, such as [3+2] cycloadditions with various dipolarophiles to construct complex heterocyclic scaffolds. fraunhofer.denih.govresearchgate.net The exploration of radical-mediated reactions involving the nitro group could also unveil new synthetic pathways. nih.gov For instance, the generation of nitro radical anions could open up avenues for novel C-C and C-heteroatom bond formations. nih.gov

The tert-butyl ester group, while often considered a stable protecting group, can also be leveraged in innovative ways. For example, its bulky nature can be exploited to direct the stereochemical outcome of reactions at adjacent positions. Furthermore, the development of novel catalytic systems for the selective cleavage or transformation of the tert-butyl ester in the presence of other sensitive functional groups remains an area of active research.

| Reactivity Mode | Potential Synthetic Applications | Research Focus |

| Cycloaddition Reactions | Synthesis of novel heterocyclic compounds. nih.gov | Investigation of the nitro group as a dipole or dipolarophile in various cycloadditions. |

| Radical Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov | Exploring the generation and reactivity of nitro-centered radicals. |

| Stereodirecting Effects | Control of stereochemistry in neighboring group transformations. | Utilizing the steric bulk of the tert-butyl ester to influence reaction outcomes. |

Expansion of Asymmetric Catalytic Applications

The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. This compound and its derivatives represent promising substrates for a variety of asymmetric catalytic reactions.

The acidic α-protons of the nitroalkane moiety allow for the formation of a nitronate intermediate, which can act as a nucleophile in various enantioselective C-C bond-forming reactions. nih.gov Future research is expected to focus on the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for reactions such as:

Asymmetric Michael Additions: The conjugate addition of the nitronate derived from this compound to various Michael acceptors.

Asymmetric Henry (Nitroaldol) Reactions: The enantioselective addition of the nitronate to aldehydes and ketones. rsc.org

Asymmetric Mannich Reactions: The reaction of the nitronate with imines to produce chiral β-amino nitro compounds.

The successful development of such reactions would provide efficient access to a wide range of chiral building blocks with significant synthetic utility.

| Asymmetric Reaction | Chiral Product | Potential Catalyst Systems |

| Michael Addition | γ-Nitro esters | Chiral bifunctional organocatalysts, chiral metal complexes. nih.gov |

| Henry Reaction | β-Hydroxy-γ-nitro esters | Chiral metal-ligand complexes (e.g., Cu, Zn), chiral Brønsted acids. rsc.org |

| Mannich Reaction | β-Amino-γ-nitro esters | Chiral phase-transfer catalysts, chiral organocatalysts. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The integration of the synthesis and subsequent transformations of this compound into flow chemistry methodologies presents a significant area for future research.

The synthesis of tert-butyl esters, for instance, has been successfully demonstrated in flow microreactors, offering improved efficiency and sustainability compared to batch processes. rsc.orgrsc.org Similarly, the reduction of nitro compounds to amines has been efficiently performed under continuous-flow conditions, enhancing safety and scalability. nih.gov

Future work will likely focus on developing integrated, multi-step flow processes that combine the synthesis of this compound with its subsequent conversion into valuable downstream products. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can also lead to improved yields and selectivities. amt.uk

| Flow Chemistry Application | Key Advantages | Research Focus |

| Synthesis in Microreactors | Enhanced heat and mass transfer, improved safety, scalability. rsc.orgnih.gov | Optimization of reactor design and reaction conditions for continuous production. |

| In-line Purification | Reduced workup and purification steps. | Development of continuous separation and purification techniques. |

| Multi-step Telescoped Synthesis | Increased overall efficiency and reduced footprint. flinders.edu.au | Integration of multiple reaction steps into a single continuous process. |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and synthetic routes. The application of advanced computational methods to the study of this compound holds significant promise for accelerating its development and application.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, elucidating the mechanisms of known reactions and predicting its behavior in novel transformations. researchgate.netchemrxiv.org For example, computational studies can help in understanding the factors that govern the stereoselectivity of asymmetric catalytic reactions involving this substrate, thereby facilitating the rational design of more efficient chiral catalysts. diva-portal.org

Furthermore, computational modeling can aid in the development of sustainable synthetic routes by predicting reaction outcomes under various conditions and with different catalysts, thus minimizing the need for extensive experimental screening. The in-silico prediction of properties and reactivity can significantly de-risk and streamline the experimental workflow. walshmedicalmedia.com

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction, catalyst design. scirp.org | Rational design of more efficient and selective synthetic methods. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational analysis. | Optimization of reaction conditions for improved yields and selectivities. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Guiding the synthesis of new compounds with desired properties. |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-nitropropanoate, and how can reaction efficiency be maximized?

A stepwise approach involves coupling nitropropanoic acid with tert-butyl groups using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternative routes may employ tert-butyl chloroformate for esterification under anhydrous conditions. Key steps include maintaining low temperatures (0–20°C) to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Yield optimization requires stoichiometric control of reagents and inert atmosphere conditions.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : H and C NMR confirm ester formation (e.g., tert-butyl protons at δ ~1.4 ppm, nitro group proximity shifts). Dynamic low-temperature NMR can resolve conformational equilibria, such as axial/equatorial tert-butyl orientations in cyclic derivatives .

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1550 cm (NO asymmetric stretching) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis or thermal decomposition .

- Handling : Use explosion-proof equipment, grounded containers, and non-sparking tools to mitigate flammability risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors.

Advanced Research Questions

Q. How does the tert-butyl group’s stereoelectronic effects influence the reactivity of 3-nitropropanoate derivatives?

The bulky tert-butyl group stabilizes transition states in SN1 reactions by steric hindrance, slowing nucleophilic attack. Computational studies (DFT) reveal that explicit solvent interactions (e.g., polar aprotic solvents) can shift tert-butyl conformers from axial (gas phase) to equatorial (solution), altering reaction pathways . Experimentally, kinetic studies under varying solvent polarities (e.g., DMSO vs. toluene) and temperature-controlled NMR can quantify these effects.

Q. What methodologies resolve contradictions in reported stability data for this compound under acidic or basic conditions?

- Hydrolysis Studies : Monitor degradation kinetics via HPLC at pH 2–12. Tert-butyl esters typically hydrolyze faster in acidic conditions due to protonation of the carbonyl oxygen, accelerating cleavage .

- Controlled Experiments : Replicate conflicting conditions (e.g., trace metal catalysts, humidity) to identify confounding variables.

- Isotopic Labeling : Use O-labeled water to track hydrolysis mechanisms (acyl-oxygen vs. alkyl-oxygen cleavage).

Q. How can this compound be utilized in studying enzyme-substrate interactions or biochemical conjugation?

The nitro group serves as a latent amine precursor (via reduction) for bioconjugation. For example, this compound can be linked to carbohydrate derivatives (e.g., glucopyranose) via esterification, mimicking natural substrates for glycosidase inhibition assays . Kinetic parameters (, ) can be measured using spectrophotometric or fluorometric assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.